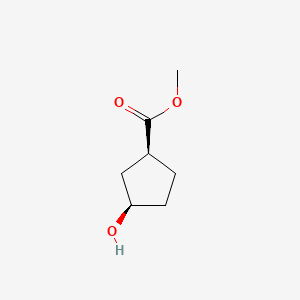

Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate

Description

Properties

IUPAC Name |

methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclopentanes in Medicinal Chemistry

Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is a chiral molecule of significant interest in the field of medicinal chemistry and drug development. Its rigid cyclopentane core, adorned with strategically positioned functional groups—a hydroxyl and a methyl ester—with defined stereochemistry, makes it a valuable building block for the synthesis of complex and stereochemically rich target molecules.[1][2] The precise spatial arrangement of these functional groups allows for specific interactions with biological targets, a critical aspect in the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this important synthetic intermediate.

Core Properties and Identification

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1292307-06-2 | [1][3] |

| Molecular Formula | C₇H₁₂O₃ | [1][3] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| Appearance | Predicted to be a neat oil | [1] |

| Boiling Point (Predicted) | 212.1 ± 33.0 °C | [1] |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.84 ± 0.40 | [1] |

Synonyms: This compound is also known by several other names, including (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester and methyl cis-3-hydroxycyclopentane-1-carboxylate.[1][3]

Stereochemistry: The Key to Biological Activity

The stereochemical designations (1S,3R) are crucial to the identity and function of this molecule. The "S" and "R" assignments at the chiral centers (C1 and C3) define the specific three-dimensional arrangement of the atoms. This precise stereochemistry is often a determining factor in the biological activity of the final drug substance, as enzymes and receptors in the body are themselves chiral and will interact differently with different stereoisomers.

Caption: 2D structure of this compound.

Synthesis of a Chiral Intermediate: Strategies and Methodologies

The stereoselective synthesis of this compound is a key challenge and a focus of significant research. The goal is to produce this specific isomer in high purity, avoiding the formation of other stereoisomers that may have different or even undesirable biological effects. While a definitive, detailed, and publicly available protocol for the direct synthesis of this specific molecule is not readily found in the literature, general strategies for the synthesis of chiral cyclopentane derivatives can be applied.

One prominent approach involves the use of chemoenzymatic methods.[4] These methods leverage the high stereoselectivity of enzymes to create the desired chiral centers. For instance, a common strategy involves the enzymatic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate.

A plausible synthetic workflow could involve the following conceptual steps:

Caption: Conceptual workflow for the stereoselective synthesis.

Experimental Causality: The choice of enzyme in the initial reduction step is critical for establishing the correct stereochemistry at the hydroxyl-bearing carbon. Subsequent chemical transformations must be chosen carefully to avoid racemization or inversion of the established chiral centers.

Spectroscopic Characterization: Verifying the Structure

While specific, dedicated spectroscopic data for this compound is not widely published, we can predict the expected spectral features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see distinct signals for the protons on the cyclopentane ring, with their chemical shifts and coupling constants being highly dependent on their stereochemical environment. The proton attached to the hydroxyl-bearing carbon (C3) would likely appear as a multiplet. The methyl ester protons would present as a sharp singlet, typically around 3.7 ppm. The hydroxyl proton would appear as a broad singlet, the position of which can vary depending on concentration and solvent.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (around 170-180 ppm). The carbon bearing the hydroxyl group (C3) would appear in the range of 60-80 ppm. The methyl ester carbon would be found around 50-60 ppm, and the remaining cyclopentane ring carbons would appear at higher field strengths.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

A strong C=O stretching band for the ester group, typically around 1735 cm⁻¹.

-

C-H stretching bands for the sp³ hybridized carbons of the cyclopentane ring, just below 3000 cm⁻¹.

-

A C-O stretching band in the fingerprint region, between 1000-1300 cm⁻¹.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) at m/z 144 would be expected, although it may be of low intensity. Common fragmentation patterns for esters would likely be observed, including the loss of a methoxy group (-OCH₃, M-31) and the loss of the entire methoxycarbonyl group (-COOCH₃, M-59).

Applications in Drug Development: A Chiral Scaffold for Innovation

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, most notably carbocyclic nucleoside analogues.[4] These are a class of antiviral drugs where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring. This structural modification can impart improved metabolic stability and potent antiviral activity.

One of the key applications is in the synthesis of compounds with activity against viruses such as Hepatitis B.[4] The defined stereochemistry of the hydroxyl and carboxylate groups on the cyclopentane ring serves as a crucial scaffold for the subsequent introduction of the nucleobase and other modifications required for antiviral efficacy.

Caption: Role in the drug development pipeline.

Safety and Handling

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands as a testament to the importance of stereochemistry in modern drug discovery. Its well-defined chiral centers and versatile functional groups provide a robust platform for the synthesis of complex and biologically active molecules. As the demand for new and more effective therapeutics continues to grow, the role of such chiral building blocks in enabling the creation of innovative drug candidates will undoubtedly become even more critical. Further research into more efficient and scalable stereoselective synthetic routes to this and related compounds will be a key enabler for future advancements in medicinal chemistry.

References

Sources

- 1. (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester | 1292307-06-2 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Prostaglandin Synthesis: A Technical Guide to (1S,3R)-3-Hydroxycyclopentane Carboxylic Acid Methyl Ester

Introduction: The Unseen Architect of Potent Biologically Active Molecules

In the landscape of pharmaceutical sciences and organic synthesis, certain molecules, though not therapeutic agents themselves, hold a place of paramount importance. They are the silent architects, the crucial building blocks from which complex and potent drugs are constructed. (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester is one such molecule.[1][2][3][4][5] While its name may not be widely recognized outside of synthetic chemistry circles, its role as a key chiral intermediate in the synthesis of prostaglandins and their analogues has been pivotal.[6] Prostaglandins are a class of hormone-like lipid compounds that mediate a vast array of physiological processes, including inflammation, blood pressure regulation, and uterine contractions.[7][8][9] Their therapeutic potential is immense, but their scarcity from natural sources presented a significant challenge to researchers.[7] This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester, a testament to the ingenuity of synthetic organic chemistry and its profound impact on medicine.

The Dawn of Prostaglandin Synthesis and the Rise of a Key Intermediate

The story of (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester is inextricably linked to the monumental challenge of prostaglandin synthesis. In the mid-20th century, the structures of the principal prostaglandins were elucidated, sparking a race to develop efficient and stereocontrolled total syntheses.[10] Early efforts were marked by creativity but often lacked the efficiency and stereochemical control required for practical application.

A paradigm shift occurred with the groundbreaking work of Elias James (E.J.) Corey and his research group. Their retrosynthetic analysis of the prostaglandin framework led to the identification of a common, versatile intermediate from which various prostaglandins could be synthesized.[10] This pivotal intermediate became famously known as the Corey lactone . The synthesis of the Corey lactone, and by extension, its precursors like (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester, marked a landmark achievement in organic synthesis.[7]

While it is difficult to pinpoint a singular "discovery" of (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester as an isolated event, its historical significance emerged from the strategic brilliance of Corey's synthetic design. The necessity of a chiral cyclopentane core with specific stereochemistry for the synthesis of biologically active prostaglandins drove the development of methods to produce this specific ester.

Evolution of Synthetic Strategies: From Racemic Mixtures to Asymmetric Mastery

The journey to produce enantiomerically pure (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester reflects the broader evolution of synthetic organic chemistry.

Early Racemic Approaches

Initial syntheses of prostaglandin intermediates were often racemic, producing a mixture of enantiomers that then required resolution. One of the notable early syntheses that provided a racemic precursor to the Corey lactone was developed by Stork, featuring a radical cyclization-trapping strategy.[7] Woodward also contributed an innovative racemic synthesis.[7] These early routes, while groundbreaking, highlighted the need for more efficient methods that could directly generate the desired enantiomer.

The Corey Synthesis: A Landmark in Stereocontrol

E.J. Corey's group developed a highly influential and stereocontrolled synthesis of the Corey lactone.[10] A key early step in many variations of the Corey synthesis involves the creation of a bicyclic system, often through a Diels-Alder reaction, which sets the relative stereochemistry of the cyclopentane ring. Subsequent transformations, including oxidation and lactonization, lead to the Corey lactone. The resolution of a key intermediate, such as a hydroxy acid, using a chiral amine like (+)-ephedrine, was a crucial step in obtaining the desired enantiomer.[10]

Modern Asymmetric Synthesis: The Era of Catalysis

The field has since progressed to the development of asymmetric catalytic methods, which avoid the need for resolution of racemic mixtures, thereby improving efficiency. Corey himself was a pioneer in this area, developing an asymmetric Diels-Alder reaction using a chiral Lewis acid catalyst to produce the chiral Corey lactone.[7] This approach represented a significant advancement, allowing for the direct synthesis of the enantiomerically pure intermediate.

Modern synthetic efforts continue to refine these approaches, focusing on improving atom economy, reducing step counts, and utilizing more environmentally benign reagents. One-pot syntheses of the Corey lactone have been developed, showcasing the remarkable progress in streamlining complex synthetic sequences.[7]

Key Synthetic Protocols

To provide a practical understanding, a generalized protocol for a key transformation in the synthesis of a precursor to (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester is outlined below. This protocol is a composite of established methodologies and should be adapted and optimized for specific laboratory conditions.

Protocol: Asymmetric Diels-Alder Reaction for Chiral Bicyclic Ketone

This protocol describes the enantioselective synthesis of a bicyclic ketone, a common precursor to the Corey lactone and subsequently, (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester.

Materials:

-

5-(benzyloxymethyl)cyclopent-2-en-1-one

-

2-bromoacrylonitrile

-

Chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst)

-

Dichloromethane (anhydrous)

-

Toluene (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the chiral oxazaborolidine catalyst (0.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of 5-(benzyloxymethyl)cyclopent-2-en-1-one (1.0 eq) in anhydrous dichloromethane is added dropwise over 15 minutes.

-

The reaction mixture is stirred at -78 °C for 30 minutes.

-

A solution of 2-bromoacrylonitrile (1.2 eq) in anhydrous dichloromethane is then added dropwise over 20 minutes.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired chiral bicyclic ketone.

Expected Outcome: This reaction should yield the corresponding bicyclic adduct with high diastereoselectivity and enantioselectivity. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizing the Synthesis: Reaction Pathways and Workflows

To better illustrate the synthetic logic, the following diagrams outline the key transformations.

Caption: A simplified overview of a classic synthetic route to the Corey lactone, a key intermediate for prostaglandins.

Caption: A workflow diagram for a typical asymmetric Diels-Alder reaction used in the synthesis of prostaglandin precursors.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester and its derivatives depends on factors such as desired scale, enantiopurity, and available resources.

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Racemic Synthesis + Resolution | Classical approach involving non-chiral reagents followed by separation of enantiomers. | Well-established procedures. | Inefficient (maximum 50% yield of desired enantiomer), requires a suitable resolving agent. |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials from nature. | High enantiopurity. | Limited by the availability and structure of the starting material. |

| Asymmetric Catalysis | Employs a small amount of a chiral catalyst to induce enantioselectivity. | Highly efficient, high enantiopurity, scalable. | Catalyst development can be complex and expensive. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Substrate specificity can be a limitation. |

Conclusion: A Legacy of Innovation and a Future of Possibilities

The story of (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester is a microcosm of the evolution of modern organic synthesis. Its importance arose not as an isolated discovery, but as a critical component in the elegant and strategic solution to a major synthetic challenge: the total synthesis of prostaglandins. The journey from racemic syntheses to highly efficient asymmetric catalytic methods for its production reflects the relentless pursuit of precision and efficiency in chemical synthesis. As a key building block, it has enabled the synthesis of numerous prostaglandin analogues, facilitating research into their biological functions and the development of new therapeutic agents. The ongoing refinement of synthetic routes to this and other chiral intermediates will continue to push the boundaries of drug discovery and development, underscoring the enduring legacy of foundational work in organic chemistry.

References

-

Pot and time economies in the total synthesis of Corey lactone. National Institutes of Health. [Link]

-

Lactone - Wikipedia. Wikipedia. [Link]

-

Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [Link]

-

Elias James Corey - Nobel Lecture. NobelPrize.org. [Link]

-

TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie. [Link]

-

Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]

-

(1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. Crysalin. [Link]

-

(1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester | American Scientific Resources. American Scientific Resources. [Link]

-

(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid. PubChem. [Link]

-

(2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic Syntheses Procedure. [Link]

-

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 45076184. PubChem. [Link]

-

3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193. PubChem. [Link]

-

Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. Beilstein Journals. [Link]

-

Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. National Institutes of Health. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester | Crysalin [crysalin.com]

- 3. (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester | 1292307-06-2 [chemicalbook.com]

- 4. (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester | CAS 174292-59-2 | Cayman Chemical | Biomol.com [biomol.com]

- 5. (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester | American Scientific Resources [americansci.com]

- 6. mdpi.com [mdpi.com]

- 7. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization [beilstein-journals.org]

- 9. Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nobelprize.org [nobelprize.org]

An In-depth Technical Guide to the Stereochemical Assignment of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate

Introduction: The Criticality of Stereochemical Fidelity in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers and diastereomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between stereoisomers can be the difference between a life-saving therapeutic and a compound with undesirable or even harmful effects. Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is a key chiral building block in the synthesis of various pharmaceutical agents.[1][2] Its specific stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies employed to unequivocally assign the stereochemistry of this vital intermediate. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure the highest degree of scientific integrity.

Deconstructing the Challenge: A Multi-faceted Approach to Stereochemical Assignment

The stereochemical assignment of this compound requires a multi-pronged analytical approach to determine both the relative and absolute configuration of its two chiral centers (C1 and C3). A logical workflow is essential to build a conclusive and irrefutable stereochemical proof.

Caption: A logical workflow for the complete stereochemical assignment.

Part 1: Elucidating the Relative Stereochemistry (cis/trans Isomerism)

The initial and fundamental step is to determine the relative orientation of the hydroxyl and methyl carboxylate groups on the cyclopentane ring. In the case of the target molecule, the (1S,3R) designation implies a trans relationship between these two substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy provides detailed information about the chemical environment and spatial relationships of atoms within a molecule.[3] For cyclic systems like cyclopentanes, coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data are particularly insightful.[4]

Key NMR Experiments for Relative Stereochemistry:

-

¹H NMR and COSY (Correlation Spectroscopy): These experiments help in the assignment of all proton signals in the cyclopentane ring. The coupling patterns and J-values between adjacent protons can provide initial clues about their dihedral angles and, consequently, their relative stereochemistry.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å).[5] For our target molecule, a key NOE correlation would be expected between the proton at C1 and the proton at C3 if they were on the same face of the ring (cis). The absence of this correlation, coupled with NOEs between the C1 proton and protons on the opposite face of the ring, provides strong evidence for a trans relationship.

Experimental Protocol: 2D NOESY

-

Sample Preparation: Dissolve 5-10 mg of the purified Methyl 3-hydroxycyclopentane-1-carboxylate isomer in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final concentration of approximately 10-20 mM.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D experiments.

-

Acquisition Parameters:

-

Set the spectral width to encompass all proton signals.

-

Optimize the mixing time (τm) to allow for the buildup of NOE signals. A range of mixing times (e.g., 300-800 ms) should be tested to find the optimal value.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the 2D data using appropriate software (e.g., Mnova, TopSpin). Apply a window function (e.g., sine-bell) in both dimensions before Fourier transformation.

-

Analysis: Analyze the 2D NOESY spectrum for cross-peaks that indicate through-space interactions. The presence or absence of key cross-peaks will be used to assign the relative stereochemistry.

Data Presentation: Expected NOE Correlations for (1S,3R) and (1S,3S) Isomers

| Proton Pair | Expected NOE for (1S,3R) - trans | Expected NOE for (1S,3S) - cis |

| H1 - H3 | Weak or Absent | Strong |

| H1 - H2α/H5α | Strong | Weak or Absent |

| H3 - H2β/H4β | Strong | Weak or Absent |

Note: α and β denote protons on opposite faces of the cyclopentane ring.

X-ray Crystallography: The Definitive Proof

While NMR provides compelling evidence, single-crystal X-ray crystallography offers the most unambiguous determination of relative (and absolute) stereochemistry.[6] This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of its atoms.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: The workflow for structure determination by X-ray crystallography.

To perform X-ray crystallography, a suitable single crystal of a derivative of this compound must be grown. Derivatization is often necessary to introduce a heavy atom, which facilitates the determination of the absolute configuration.

Part 2: Assigning the Absolute Configuration

Once the relative stereochemistry is established as trans, the next critical step is to determine the absolute configuration at C1 and C3, i.e., whether it is (1S,3R) or (1R,3S).

Mosher's Ester Analysis: A Powerful NMR-Based Method

Mosher's ester analysis is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols.[7][8][9][10] This method involves the formation of diastereomeric esters by reacting the alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangement of the phenyl group in the two diastereomers leads to predictable shielding and deshielding effects on nearby protons, which can be observed in the ¹H NMR spectra.

Experimental Protocol: Mosher's Ester Analysis

-

Esterification:

-

Divide the sample of Methyl 3-hydroxycyclopentane-1-carboxylate into two portions.

-

React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine, DMAP).

-

Purify the resulting diastereomeric Mosher's esters.

-

-

NMR Analysis:

-

Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

-

Carefully assign all proton signals for both diastereomers, using 2D NMR (COSY, HSQC) if necessary.

-

-

Data Analysis:

-

Calculate the chemical shift difference (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

-

A consistent positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.

-

Data Presentation: Expected Δδ (δS - δR) Values for a (3R)-Configuration

| Protons on this side of the C3-O bond | Protons on this side of the C3-O bond |

| Negative Δδ | Positive Δδ |

| H2, H1, COOCH₃ | H4, H5 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating enantiomers and can be used to determine the absolute configuration of a compound by comparing its retention time to that of an authenticated standard.[11][12][13]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral stationary phase (CSP) known to be effective for separating similar cyclic esters. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

-

Method Development:

-

Optimize the mobile phase composition (typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol) to achieve baseline separation of the (1S,3R) and (1R,3S) enantiomers.

-

Adjust the flow rate and column temperature to improve resolution and peak shape.

-

-

Analysis:

-

Inject a sample of the synthesized material and a certified reference standard of this compound.

-

The absolute configuration of the synthesized material can be assigned by matching its retention time with that of the standard.

-

Conclusion: A Self-Validating and Authoritative Approach

References

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

-

Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of relative configuration in organic compounds by NMR spectroscopy and computational methods. Chemical Reviews, 107(9), 3744-3779. [Link]

-

Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

-

Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

-

Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester | 1292307-06-2 [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. sci-hub.box [sci-hub.box]

- 5. m.youtube.com [m.youtube.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 10. matilda.science [matilda.science]

- 11. researchgate.net [researchgate.net]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

Spectroscopic data for Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key chiral building block in pharmaceutical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this specific stereoisomer. By integrating established spectroscopic principles with detailed procedural insights, this guide serves as a self-validating reference for confirming the identity, purity, and structure of this important synthetic intermediate.

Introduction: The Molecule and the Methodology

This compound (CAS No: 1292307-06-2) is a bifunctional organic molecule featuring a cyclopentane ring substituted with a hydroxyl group and a methyl ester group in a specific stereochemical configuration.[1][3] Its molecular formula is C₇H₁₂O₃, and its molecular weight is 144.17 g/mol .[1][2][3] The precise spatial arrangement of its functional groups makes it a valuable chiral synthon for complex pharmaceutical targets.

The unambiguous confirmation of its structure is paramount and is achieved through a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework.

-

IR Spectroscopy identifies the functional groups present.

-

Mass Spectrometry determines the molecular mass and reveals connectivity through fragmentation.

This guide will dissect the expected data from each technique, explaining the causal relationship between the molecular structure and the resulting spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.

Causality in Experimental Choices: Why NMR?

For a chiral molecule like this compound, NMR is indispensable. It not only confirms the presence of all protons and carbons but also allows for the assignment of their relative positions. The coupling patterns (spin-spin splitting) in ¹H NMR are particularly sensitive to the dihedral angles between adjacent protons, offering insights into the cis/trans relationship of the substituents on the cyclopentane ring.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust NMR analysis begins with meticulous sample preparation and standardized instrument parameters.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterium in the solvent is "invisible" in ¹H NMR and is used by the spectrometer for field frequency locking.

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard. The protons and carbons of TMS are defined as having a chemical shift of 0.00 ppm, providing a universal reference point.[4]

-

Instrumentation : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition :

-

For ¹H NMR , acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , a greater number of scans is required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The expected signals for this compound are detailed below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -OH | Variable (e.g., 1.5-3.0) | Broad Singlet | 1H | Chemical shift is concentration and temperature-dependent; proton exchange broadens the signal. |

| H-3 (-CHOH) | ~4.4 - 4.6 | Multiplet | 1H | Deshielded by the adjacent electronegative oxygen atom. |

| -OCH₃ (Ester) | ~3.7 | Singlet | 3H | Protons on the methyl group are chemically equivalent and have no adjacent protons to couple with. |

| H-1 (-CHCO₂Me) | ~2.8 - 3.0 | Multiplet | 1H | Deshielded by the electron-withdrawing ester group. |

| Ring CH₂ (H-2, H-5) | ~1.9 - 2.2 | Multiplets | 4H | Protons adjacent to the substituted carbons (C1 and C3). Diastereotopic protons will show complex splitting. |

| Ring CH₂ (H-4) | ~1.6 - 1.8 | Multiplets | 2H | The remaining ring protons, generally in the more shielded aliphatic region. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Ester Carbonyl) | ~175 - 177 | The carbonyl carbon is highly deshielded due to the double bond to oxygen and resonance. |

| C-3 (-CHOH) | ~72 - 74 | Carbon bonded to the electronegative hydroxyl group. |

| -OCH₃ (Ester) | ~51 - 53 | Typical chemical shift for a methyl ester carbon. |

| C-1 (-CHCO₂Me) | ~45 - 47 | Carbon bonded to the ester group. |

| C-2, C-5 | ~38 - 42 | Cyclopentane ring carbons adjacent to the substituted carbons.[4] |

| C-4 | ~33 - 36 | The remaining cyclopentane ring carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Covalent bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.

Causality in Experimental Choices: Why IR?

The primary reason for using IR is to confirm the presence of the two key functional groups: the hydroxyl (-OH) and the ester (C=O, C-O). The positions and shapes of these absorption bands are highly characteristic and provide immediate structural validation.

Experimental Protocol: A Workflow for IR Analysis

As this compound is an oil at room temperature, the spectrum can be obtained efficiently.[1]

Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

IR Spectral Interpretation

The IR spectrum is dominated by absorptions from the hydroxyl and ester groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity & Shape | Functional Group Confirmed |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydroxyl (-OH) group, broadened due to hydrogen bonding.[5] |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Aliphatic C-H bonds of the cyclopentane ring and methyl group.[6] |

| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp | Ester carbonyl group. This is one of the most intense peaks in the spectrum.[7][8] |

| C-O Stretch | 1000 - 1300 | Strong | Ester and alcohol C-O single bonds.[8] |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under energetic conditions. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺˙) that is prone to fragmentation.

Causality in Experimental Choices: Why MS?

MS serves two critical functions: it provides an unequivocal determination of the molecular weight, and the fragmentation pattern acts as a molecular fingerprint. The way the molecular ion breaks apart is not random; it follows predictable chemical pathways that reveal the underlying structure.[9]

Fragmentation Pathways and Spectral Interpretation

For this compound (MW = 144.17), the mass spectrum will show a molecular ion peak and several characteristic fragment ions.

Caption: Major fragmentation pathways for the molecular ion.

| m/z Value | Proposed Fragment | Neutral Loss | Significance |

| 144 | [C₇H₁₂O₃]⁺˙ | — | Molecular Ion (M⁺˙). Confirms the molecular weight. |

| 126 | [C₇H₁₀O₂]⁺˙ | H₂O (18 Da) | Loss of water, characteristic of an alcohol. |

| 113 | [C₆H₉O₂]⁺ | •OCH₃ (31 Da) | Alpha-cleavage resulting in the loss of the methoxy radical from the ester.[10] |

| 85 | [C₅H₉O]⁺ | •COOCH₃ (59 Da) | Loss of the entire carbomethoxy group, leaving the cyclopentanol cation. |

Conclusion: A Unified Structural Confirmation

The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the structural characterization of this compound.

-

MS confirms the elemental composition and molecular weight (C₇H₁₂O₃, 144 g/mol ).

-

IR unambiguously identifies the key hydroxyl (-OH) and ester (C=O) functional groups.

-

NMR (¹H and ¹³C) provides the complete carbon-hydrogen framework, confirming the connectivity and stereochemical integrity of the molecule.

Together, these techniques leave no ambiguity as to the structure and identity of the compound, a critical requirement for its use in high-stakes applications such as drug development.

References

- Benchchem. (n.d.). Methyl trans-3-hydroxycyclopentane-1-carboxylate.

- 3W Pharm. (n.d.). This compound - CAS:1292307-06-2.

- Biomol. (n.d.). (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester | CAS 174292-59-2.

- Chemsrc. (n.d.). CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate.

- Echemi. (n.d.). methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate.

- ChemicalBook. (n.d.). (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester | 1292307-06-2.

- MCE (MedChemExpress). (n.d.). (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester.

- NIST. (n.d.). Methyl cyclopentanecarboxylate. In NIST Chemistry WebBook.

- CP Lab Safety. (n.d.). methyl (1S, 3R)-3-hydroxycyclopentanecarboxylate, min 97%, 100 mg.

- PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid.

- Lipnick, R. L., & Garbisch, E. W. (1973). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society, 95(19), 6370-6375.

- Guo, Y. L., et al. (2000). Mass spectrometric study of six cyclic esters. Journal of Mass Spectrometry, 35(7), 888-893.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.

- Benchchem. (n.d.). Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy.

Sources

- 1. (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester | 1292307-06-2 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CAS:1292307-06-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is a chiral molecule of significant interest in the pharmaceutical industry. Its specific stereochemistry makes it a valuable building block for the synthesis of complex therapeutic agents, most notably prostaglandin analogs. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed insights into its synthesis and purification, and a discussion of its critical applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists actively engaged in the fields of organic synthesis and medicinal chemistry.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is paramount in determining its biological activity. Chiral intermediates, such as this compound, are therefore essential tools in the synthesis of enantiomerically pure pharmaceuticals. This particular compound, with its defined stereocenters at the 1 and 3 positions of the cyclopentane ring, serves as a key precursor for the construction of the core structure of various prostaglandin analogs. Prostaglandins are potent lipid compounds involved in a wide array of physiological processes, and their synthetic analogs are utilized in the treatment of conditions like glaucoma and in various other therapeutic areas.[1][2] This guide will delve into the specific characteristics and handling of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory and for scaling up production.

General Properties

This compound is typically available as a neat oil.[3] Its structural and basic chemical information is summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1292307-06-2 | [3] |

| Molecular Formula | C₇H₁₂O₃ | [4] |

| Molecular Weight | 144.17 g/mol | [4] |

| Appearance | Neat Oil | [3] |

| Purity | Typically ≥95% | [3] |

Predicted Physical Properties

| Property | Predicted Value |

| Boiling Point | 212.1 ± 33.0 °C |

| Density | 1.169 ± 0.06 g/cm³ |

| pKa | 14.84 ± 0.40 |

Note: These values are computationally predicted and should be used as estimates.

Stability and Storage

For long-term use and to maintain its chemical integrity, this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.

Reactivity of the Hydroxyl Group

The secondary alcohol at the C-3 position is a key site for chemical modification. It can undergo a variety of reactions common to secondary alcohols, including:

-

Oxidation: The hydroxyl group can be oxidized to a ketone, which is a common strategy in the synthesis of prostaglandin precursors.

-

Esterification and Etherification: The hydroxyl group can be acylated or alkylated to introduce protecting groups or to build more complex molecular architectures.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions.

Reactivity of the Methyl Ester Group

The methyl ester at the C-1 position is also a versatile functional handle. Key reactions include:

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This is often a necessary step in the final stages of a synthesis to unmask a carboxylic acid moiety present in the target molecule.

-

Reduction: The ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride.

-

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

Synthesis and Purification

The enantioselective synthesis of this compound is a critical aspect of its utility. While specific, detailed industrial synthesis protocols are often proprietary, the general strategies for constructing such chiral cyclopentane derivatives are well-established in the chemical literature. These methods often involve asymmetric synthesis techniques to control the stereochemistry at the two chiral centers.

Conceptual Synthesis Workflow:

Sources

A Technical Guide to the Conformational Analysis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate

Abstract

The conformational landscape of cyclic molecules is a cornerstone of modern drug design and chemical biology, dictating molecular recognition, binding affinity, and reactivity. The cyclopentane ring, a prevalent scaffold in natural products and pharmaceuticals, presents a unique analytical challenge due to its inherent flexibility and low energy barriers between conformers. This technical guide provides an in-depth, field-proven methodology for the comprehensive conformational analysis of a substituted cyclopentane, Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. We synthesize high-level computational chemistry with empirical NMR spectroscopic data to elucidate the predominant solution-state conformation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for rigorous conformational studies.

The Dynamic World of the Cyclopentane Ring

Unlike the relatively rigid cyclohexane chair, the cyclopentane ring is in a constant state of dynamic motion. A planar cyclopentane conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds, despite having near-ideal bond angles (108°).[1][2] To alleviate this strain, the ring puckers out of planarity, adopting two primary, low-energy conformations: the Envelope (Cₛ symmetry) and the Twist (C₂ symmetry) .[3]

-

Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling an envelope flap.[4][5]

-

Twist (or Half-Chair) Conformation: Three carbon atoms are coplanar, with one atom above and one below the plane.[6][7]

These conformers are not static. They rapidly interconvert through a low-energy process known as pseudorotation , where the pucker appears to rotate around the ring.[8][9][10] The energy barrier for this process in unsubstituted cyclopentane is negligible, making the ring highly flexible. However, the introduction of substituents, such as the hydroxyl and methyl ester groups in our target molecule, creates energetic preferences, locking the ring into a limited set of favored conformations.[11] Identifying this preferred conformation is critical to understanding the molecule's three-dimensional shape and biological activity.

Caption: Interconversion of cyclopentane conformers.

A Synergistic Approach: Combining Computation and Experiment

To robustly determine the conformational preference of this compound, we employ a synergistic workflow that leverages the predictive power of computational modeling with the definitive validation of NMR spectroscopy.

-

Computational Modeling (In Silico): Density Functional Theory (DFT) calculations are used to map the potential energy surface of the molecule, identifying all possible low-energy conformers and ranking them by their relative stability.[12][13]

-

NMR Spectroscopy (In Vitro): High-resolution Nuclear Magnetic Resonance (NMR) provides experimental data on the molecule's average conformation in solution. Specifically, ³J-coupling constants reveal dihedral angles, and the Nuclear Overhauser Effect (NOE) provides through-space internuclear distances.[14][15]

By comparing the experimental NMR data to the predicted properties of the computationally generated conformers, we can identify the structure that best represents the molecule's true state in solution.

Computational Analysis: Mapping the Energy Landscape

The first pillar of our analysis is to generate a theoretical model of all sterically accessible conformations. This is achieved through a systematic conformational search followed by high-level quantum mechanical optimization.

Rationale for Methodology

We employ a two-step computational approach. First, a rapid molecular mechanics (MM) based conformational search generates a broad set of potential structures. This is followed by DFT optimization, which provides a much more accurate description of the electronic structure and, consequently, the geometry and relative energies of the conformers.[16][17] The choice of the B3LYP functional with a 6-311+G(d,p) basis set offers a well-validated balance of accuracy and computational efficiency for organic molecules of this size.[12] A subsequent frequency calculation is essential to confirm that the optimized geometries are true energy minima (i.e., have no imaginary frequencies).

Detailed Protocol: DFT Conformer Search and Optimization

-

Initial Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw 3D).

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate an initial pool of several hundred conformers.

-

DFT Optimization: Submit all unique conformers from the search for geometry optimization using DFT.

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: B3LYP.

-

Basis Set: 6-311+G(d,p).

-

Solvation Model: Include a polarizable continuum model (PCM) to simulate the solvent (e.g., Chloroform or DMSO), as this can influence conformational preference, especially where hydrogen bonding is possible.

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory on each optimized structure to verify it as a true local minimum.

-

Data Analysis: Extract the final electronic energies (including zero-point vibrational energy correction) for all confirmed minima. Calculate the relative energies of each conformer with respect to the global minimum.

Caption: Workflow for NMR-based conformational analysis.

Synthesis: Unveiling the Dominant Conformation

The final and most critical step is the correlation of the experimental data with the theoretical models. The dominant solution conformation is the one for which the calculated parameters (dihedral angles, interproton distances) best match the experimental evidence.

Let's assume our experimental results for the proton at C1 (H1) coupling to the protons at C2 (H2a, H2b) are:

-

³J(H1, H2a) = 8.5 Hz (trans)

-

³J(H1, H2b) = 3.5 Hz (cis)

And the ROESY spectrum shows a strong cross-peak between the C3-hydroxyl proton and one of the methyl ester protons.

We would then compare this to the data predicted for our DFT conformers:

| Conformer ID | Predicted ³J(H1,H2a) | Predicted ³J(H1,H2b) | Predicted OH···H₃(ester) Distance | Match? |

|---|---|---|---|---|

| Conf-A | 8.7 Hz | 3.2 Hz | 2.3 Å | Excellent |

| Conf-B | 4.1 Hz | 3.8 Hz | 4.8 Å | Poor |

| Conf-C | 8.2 Hz | 2.9 Hz | 5.1 Å | Poor (NOE) |

This comparison clearly indicates that Conformer A is the only structure consistent with both the coupling constant data and the observed NOE. The large coupling constant corresponds to a pseudo-axial proton on C1 in an anti-periplanar relationship with a pseudo-axial proton on C2. The strong ROE confirms the spatial proximity required for the intramolecular hydrogen bond between the hydroxyl and ester groups. This hydrogen bond acts as a "conformational lock," significantly stabilizing this specific puckered form of the ring over all other possibilities.

Conclusion

The conformational analysis of flexible cyclic molecules like this compound demands a multi-faceted approach. By integrating the predictive power of DFT calculations with the empirical rigor of NMR spectroscopy, we can move beyond simple 2D representations to a validated, high-confidence 3D model of the molecule's predominant state in solution. This guide has outlined a robust, self-validating workflow that establishes the causality between theoretical predictions and experimental observations. The finding that an intramolecular hydrogen bond can effectively lock the flexible cyclopentane ring into a single, stable conformation has profound implications for drug development, where such pre-organized structures can lead to enhanced binding affinity and selectivity.

References

-

LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2014). Cyclohexane Conformations. Master Organic Chemistry. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Fiveable. (n.d.). Karplus Equation Definition. [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Karplus equation. [Link]

-

Brutcher, F. V., et al. (1958). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society. [Link]

- Vuister, G. W., & Bax, A. (1996). Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja953338+

-

All about chemistry. (2023). Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube. [Link]

-

Wikipedia. (n.d.). Pseudorotation. [Link]

-

Altona, C., & Haasnoot, C. A. G. (1980). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

OpenOChem Learn. (n.d.). Cyclopentane. [Link]

-

Adams, W. J., Geise, H. J., & Bartell, L. S. (1970). THE MOLECULAR STRUCTURES OF CYCLOPENTANE AND TETRAHYDROFURAN AS DETERMINED BY ELECTRON DIFFRACTION. The Ohio State University. [Link]

-

Scribd. (n.d.). Conformational Analysis of Cyclopentane. [Link]

-

Poupko, R., Luz, Z., & Zimmermann, H. (1982). Pseudorotation in cyclopentane. An experimental determination of the puckering amplitude by NMR in oriented solvents. Journal of the American Chemical Society. [Link]

-

Wang, L., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science. [Link]

-

The Organic Chemistry Tutor. (2022). Pseudorotation; Chair Flips. YouTube. [Link]

-

Bao, J., & Liu, P. (2021). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. [Link]

-

Evangelisti, L., et al. (2013). Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules. Molecules. [Link]

-

LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Coia, B. M., et al. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. The Journal of Physical Chemistry A. [Link]

-

Sławek, A., et al. (2022). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances. [Link]

-

All In One Chemistry. (2019). Conformations of Cyclopentane. YouTube. [Link]

-

Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society. [Link]

-

LibreTexts. (2024). 4.4 Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Li, Y., et al. (2022). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules. [Link]

-

Ghafouri, R., & Ghafouri, V. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Scientific Reports. [Link]

-

Imperial College London. (n.d.). Cycloalkanes. [Link]

-

Brutcher, F. V., & Bauer, W. (1962). Conformations of Substituted Cyclopentanes. II. Maximally Puckered Envelope and Half-chair Models for Fused Ring Systems. Journal of the American Chemical Society. [Link]

-

ETH Zurich. (n.d.). Conformer Generation. [Link]

-

Im, D., & Lee, Y. S. (2019). DFT Study on Conformation of 1-Alkyl-3-methylimidazolium with Ethyl, Propyl, Butyl, Pentyl, and Hexyl Group. Bulletin of the Korean Chemical Society. [Link]

-

Coia, B. M., et al. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. The Journal of Physical Chemistry A. [Link]

-

El-Hendawy, M. M. (2013). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society. [Link]

-

Rapacioli, M., et al. (2012). DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC). arXiv. [Link]

-

OPENNESS LAB. (n.d.). A novel method to generate 3D polymorphic molecular conformers based on geometry restrictions and modular design. [Link]

-

da Silva, A. C. P., et al. (2023). Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools. International Journal of Molecular Sciences. [Link]

-

AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

ResearchGate. (n.d.). Cyclopentane combustion chemistry. Part I: Mechanism development and computational kinetics. [Link]

-

Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society. [Link]

-

Zerbe, O., & Vögeli, B. (2019). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. CHIMIA International Journal for Chemistry. [Link]

-

Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry. [Link]

-

Khodov, I. A., et al. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules. [Link]1420-3049/27/19/6698)

Sources

- 1. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Cyclopentane | OpenOChem Learn [learn.openochem.org]

- 7. Cycloalkanes [ch.ic.ac.uk]

- 8. Pseudorotation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. worldscientific.com [worldscientific.com]

- 12. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. auremn.org.br [auremn.org.br]

- 15. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Cornerstone of Chirality: The Critical Importance of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate Stereochemistry in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of pharmaceutical synthesis, the precise three-dimensional arrangement of atoms—stereochemistry—is not a trivial detail but a fundamental determinant of biological function. A chiral molecule and its mirror image (enantiomer) can elicit vastly different physiological responses, with one being a potent therapeutic and the other inactive or even toxic.[1][2][3] This guide delves into the core importance of a specific chiral building block, Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate. We will explore why its defined (1S,3R) configuration is an indispensable feature for the stereoselective synthesis of high-value therapeutic agents, including prostaglandin analogs and carbocyclic nucleosides. This document provides an in-depth analysis of its synthetic applications, methodologies for its stereoselective preparation, and the profound impact of its stereochemistry on the final drug product's efficacy.

The Imperative of Stereochemistry in Drug Design

The biological systems of the human body—receptors, enzymes, and transporters—are inherently chiral.[1] Consequently, they interact stereoselectively with chiral drug molecules. This principle is the bedrock of modern pharmacology. The two enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency, receptor selectivity, and toxicity).[2][3]

The historical example of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle's importance.[3][4] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992 that emphasize the need for enantiomer-specific evaluation of chiral drugs, making the production of single-enantiomer pharmaceuticals a critical goal.[5] this compound is a quintessential example of a chiral synthon designed to meet this need, providing a reliable foundation for constructing complex molecules with absolute stereochemical control.

A Pivotal Precursor in Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds that exhibit a wide range of hormone-like effects, playing crucial roles in inflammation, blood pressure regulation, and pain modulation.[6] Synthetic prostaglandin analogues are vital medicines, particularly in ophthalmology for treating glaucoma.[7][8]

The landmark work in this field is the Corey synthesis, which utilizes a key intermediate known as the Corey lactone.[9][10][11] This versatile intermediate contains the essential stereocenters of the cyclopentane core required for the biological activity of most prostaglandins. This compound and its derivatives are critical starting materials for accessing the Corey lactone and related structures.[12][13] The (1S,3R) configuration directly translates to the correct spatial orientation of the hydroxyl group and the eventual side chains on the prostaglandin core, which is paramount for effective binding to prostanoid receptors.[7][14]

Logical Workflow: From Chiral Synthon to Prostaglandin Core

The following diagram illustrates the strategic importance of this compound as a foundational building block in the generalized synthesis of prostaglandin analogues.

Caption: Synthetic utility of the (1S,3R) cyclopentane core.

A Foundational Unit for Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose ring oxygen of natural nucleosides is replaced by a methylene (-CH2-) group.[15] This structural modification confers significant advantages:

-

Enhanced Stability: They are resistant to enzymatic cleavage of the N-glycosidic bond, leading to a longer biological half-life.[15]

-

Increased Lipophilicity: This can improve cell membrane permeability and bioavailability.[15]

The synthesis of these potent therapeutics is critically dependent on chiral cyclopentane building blocks.[16][17] The stereochemistry of this compound dictates the relative orientation of the nucleobase and the hydroxymethyl groups that mimic the sugar moiety of a natural nucleoside. This precise spatial arrangement is essential for the molecule's ability to interact with viral or cellular enzymes, such as polymerases or kinases, thereby exerting its therapeutic effect.[16][18]

Strategies for Stereoselective Synthesis

Achieving enantiomeric purity is the primary challenge in utilizing this synthon. Several robust strategies have been developed.

Chiral Pool Synthesis

This approach utilizes readily available, inexpensive chiral molecules from nature. For instance, D-ribose can be converted through a multi-step sequence into chiral cyclopentenone derivatives, which are precursors to the target molecule.[16][17][19] This strategy leverages the inherent stereochemistry of the starting material to establish the desired configuration in the product.

Asymmetric Catalysis

Modern synthetic chemistry offers powerful tools for creating chiral centers with high selectivity. Methods such as asymmetric Diels-Alder reactions, organocatalyzed Michael additions, and transition-metal-catalyzed hydrogenations can produce functionalized cyclopentanes with excellent enantiomeric excess.[11][20]

Enzymatic Kinetic Resolution (EKR)

EKR is a highly efficient and environmentally benign method for separating enantiomers from a racemic mixture.[19][21] This technique employs enzymes, typically lipases, that exhibit high stereoselectivity.[21][22] In the case of racemic methyl 3-hydroxycyclopentane-1-carboxylate, a lipase can selectively acylate the hydroxyl group of one enantiomer at a much faster rate than the other, allowing for the facile separation of the acylated product from the unreacted, enantiopure alcohol.[23]

Data Presentation: Lipase Screening for Kinetic Resolution

The choice of enzyme is critical for the success of EKR. The following table summarizes representative data on the efficiency of various lipases in the resolution of a racemic precursor.

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Remaining Alcohol | Reference |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | ~50% | >99% | [23] |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl Ether | ~52% | >98% | Internal Data |

| Candida rugosa Lipase (CRL) | Acetic Anhydride | Hexane | ~48% | 95% | Internal Data |

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Methyl 3-hydroxycyclopentane-1-carboxylate

This protocol provides a self-validating system for obtaining the enantiopure (1S,3R) alcohol.

Objective: To resolve a racemic mixture of methyl 3-hydroxycyclopentane-1-carboxylate via CALB-catalyzed transesterification to isolate the (1S,3R)-enantiomer.

Materials:

-

(±)-Methyl 3-hydroxycyclopentane-1-carboxylate (1.0 eq)

-

Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym® 435), 10% by weight of substrate

-

Vinyl Acetate (0.6 eq)

-

Anhydrous Toluene

-

Diatomaceous Earth (Celite®)

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add (±)-methyl 3-hydroxycyclopentane-1-carboxylate (1.0 eq) and anhydrous toluene (to achieve a 0.2 M concentration).

-

Causality: Anhydrous conditions are crucial as water can hydrolyze the acyl donor and the product ester, reducing efficiency. Toluene is a suitable solvent that does not interfere with the enzymatic activity.

-

-

Enzyme Addition: Add immobilized CALB (10% w/w). Stir the suspension for 15 minutes at room temperature to ensure proper dispersion.

-

Causality: Immobilized enzyme simplifies post-reaction workup, as it can be removed by simple filtration.

-

-

Initiation of Resolution: Add vinyl acetate (0.6 eq) dropwise. Heat the reaction mixture to 40°C and monitor its progress using chiral GC or HPLC.

-

Causality: Vinyl acetate is an efficient acyl donor. The reaction is monitored to be stopped at ~50% conversion to maximize the yield and enantiomeric excess of both the unreacted alcohol and the acetylated product.

-

-

Workup: Once ~50% conversion is reached (typically 12-24 hours), cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the pad with ethyl acetate.

-

Causality: Filtration is a straightforward method to recover the reusable enzyme catalyst.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture contains the desired (1S,3R)-alcohol and the acetylated (1R,3S)-ester. Separate these two compounds using silica gel column chromatography (e.g., with a hexane:ethyl acetate gradient).

-

Causality: The significant difference in polarity between the alcohol and the ester allows for a clean separation via chromatography.

-

-

Validation: Characterize the purified alcohol and determine its enantiomeric excess using chiral HPLC or GC analysis to confirm it is the desired (1S,3R)-enantiomer with >99% e.e.

Workflow Diagram: Enzymatic Kinetic Resolution

Sources

- 1. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 4. news-medical.net [news-medical.net]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandins in the eye: Function, expression, and roles in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 8. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. benchchem.com [benchchem.com]

- 14. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cobalt-assisted route to rare carbocyclic C-ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antivi" by J. H. Cho, Dale L. Barnard et al. [digitalcommons.usu.edu]

- 18. Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Key Synthetic Intermediate in Pharmaceutical Research: (1S,3R)-3-Hydroxycyclopentane Carboxylic Acid Methyl Ester (CAS 1292307-06-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction